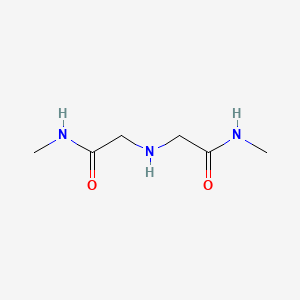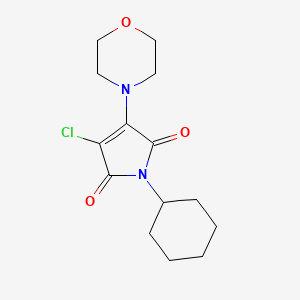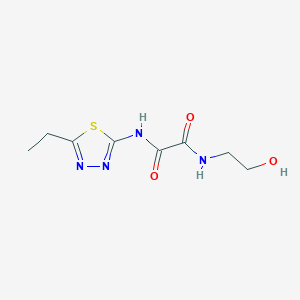![molecular formula C14H16N4OS B2969131 N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1211191-99-9](/img/structure/B2969131.png)
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to activate the immune system and induce tumor necrosis by targeting the tumor vasculature. N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide is thought to bind to and activate the STING (stimulator of interferon genes) pathway, leading to the production of pro-inflammatory cytokines and chemokines. This results in the recruitment of immune cells to the tumor site, leading to tumor necrosis.
Biochemische Und Physiologische Effekte
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase the production of pro-inflammatory cytokines and chemokines, as well as induce the expression of genes involved in immune cell recruitment and activation. N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide as an anti-cancer agent is its ability to induce tumor necrosis in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has some limitations for lab experiments, including its poor solubility in water and its instability in solution.
Zukünftige Richtungen
There are several future directions for N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide research. One area of interest is the development of more stable and water-soluble analogs of N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of the immune system in N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide-induced tumor necrosis. Additionally, the combination of N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide with other anti-cancer agents is an area of active research. Finally, the clinical development of N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide as an anti-cancer agent is an important future direction.
Synthesemethoden
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized by reacting 2-chloro-3-cyanopyridine with 3-dimethylaminopyridine in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then reacted with methyl mercaptan to produce N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung, breast, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-18(2)12-7-6-10(9-16-12)17-13(19)11-5-4-8-15-14(11)20-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDLAXMLFUVQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)
![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)

![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)

![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)